N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobenzamide with 4-chlorobenzoyl chloride to form an intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazoles are known to exhibit antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(2-carbamoylphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
- N-(2-carbamoylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the 4-chlorophenyl group. This group can enhance the compound’s reactivity and biological activity, making it a more potent candidate for various applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-9-5-7-10(8-6-9)22-20-14(19-21-22)15(24)18-12-4-2-1-3-11(12)13(17)23/h1-8H,(H2,17,23)(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRDQKJTMACFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.